

(4-Chloro-3-fluorophenyl)methanamine hydrochloride properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Chloro-3-fluorophenyl)methanamine
Cat. No.:	B151710

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An In-depth Technical Guide to **(4-Chloro-3-fluorophenyl)methanamine** Hydrochloride: Properties, Synthesis, and Applications

Introduction

(4-Chloro-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, provides chemists with a versatile scaffold for synthesizing complex molecular architectures. The presence of these halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of **(4-Chloro-3-fluorophenyl)methanamine** hydrochloride. We will delve into its core chemical and physical properties, provide a validated protocol for its synthesis and characterization, explore its significant applications in the development of novel therapeutics, and detail the essential safety and handling procedures.

Chemical and Physical Properties

(4-Chloro-3-fluorophenyl)methanamine hydrochloride is the salt form of the free base, **(4-Chloro-3-fluorophenyl)methanamine**. The hydrochloride salt is typically a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the often-liquid

free base.^[3] This stability and ease of use make it a preferred intermediate in multi-step synthetic campaigns.

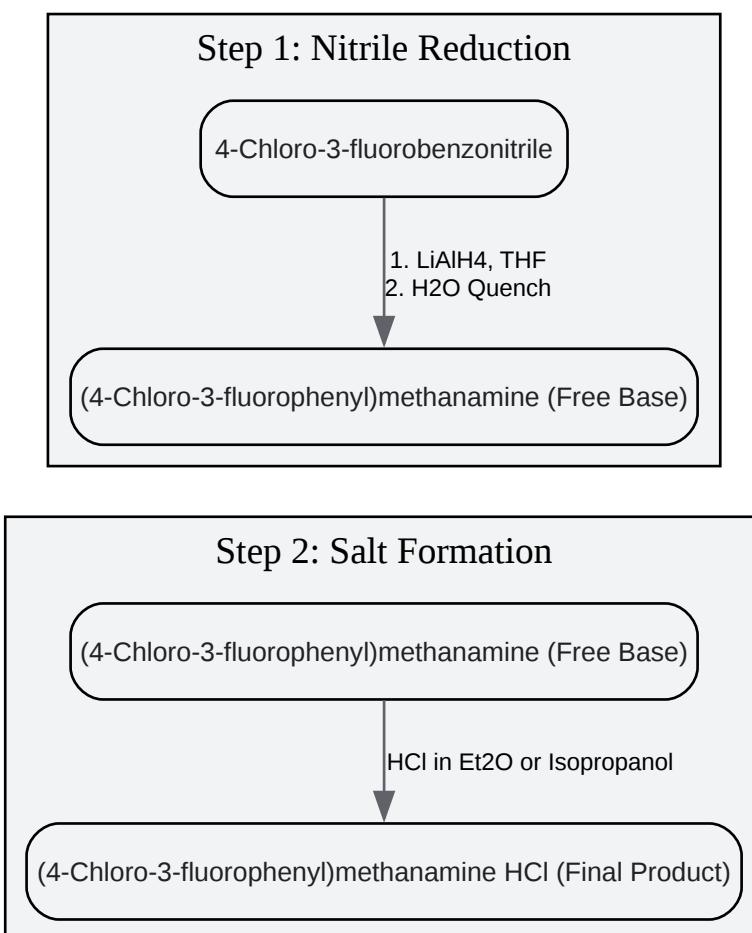
Property	Value	Source(s)
CAS Number	202982-64-7	[4][5][6]
Molecular Formula	C ₇ H ₈ Cl ₂ FN	[5][6]
Molecular Weight	196.05 g/mol	[5][6]
IUPAC Name	(4-chloro-3-fluorophenyl)methanamine; hydrochloride	[5]
Synonyms	4-Chloro-3-fluorobenzylamine HCl	[5]
Appearance	White to off-white solid (predicted)	N/A
Solubility	Soluble in water, methanol, and DMSO (predicted)	N/A

Synthesis and Purification

The synthesis of **(4-Chloro-3-fluorophenyl)methanamine** hydrochloride is typically achieved through a two-step process starting from the commercially available 4-chloro-3-fluorobenzonitrile. The process involves the reduction of the nitrile group to a primary amine, followed by conversion to its hydrochloride salt.

Synthetic Workflow

The workflow involves a robust chemical reduction followed by salt formation. The choice of a reducing agent like Lithium Aluminum Hydride (LAH) is critical as it provides a high-yield, straightforward conversion of the nitrile to the primary amine without affecting the aromatic halogens.



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Caption: Synthetic pathway from nitrile to hydrochloride salt.

Experimental Protocol: Synthesis

Materials:

- 4-Chloro-3-fluorobenzonitrile
- Lithium Aluminum Hydride (LAH)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric Acid (2M solution in diethyl ether or isopropanol)
- Sodium Sulfate (anhydrous)

- Deionized Water
- Ethyl Acetate
- Saturated Sodium Bicarbonate solution

Protocol:

- Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer.
- LAH Suspension: Carefully add Lithium Aluminum Hydride (1.2 equivalents) to anhydrous THF in the flask. Cool the suspension to 0°C using an ice bath. Expertise Note: The slow addition of LAH and maintaining a low temperature are crucial to control the exothermic reaction and prevent side reactions.
- Nitrile Addition: Dissolve 4-chloro-3-fluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LAH suspension over 60 minutes, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add deionized water (by volume, equal to the mass of LAH used in grams), followed by 15% NaOH solution (same volume), and finally more deionized water (3x the volume). Trustworthiness Note: This sequential addition, known as the Fieser workup, is a validated method to safely quench excess LAH and precipitate aluminum salts, resulting in a granular, easily filterable solid.
- Workup: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ethyl acetate. Combine the organic filtrates.
- Extraction & Drying: Wash the combined organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(4-Chloro-3-fluorophenyl)methanamine** free base.

- Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate. Slowly add a 2M solution of HCl in diethyl ether or isopropanol (1.1 equivalents) with stirring.
- Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.^[7] The expected data from NMR, FT-IR, and Mass Spectrometry are outlined below.

Technique	Expected Signatures
¹ H NMR	δ 8.5-9.0 ppm (broad singlet, 3H, -NH ₃ ⁺), δ 7.3-7.6 ppm (multiplets, 3H, Ar-H), δ 4.1-4.3 ppm (singlet or quartet, 2H, -CH ₂ -)
¹³ C NMR	δ 157-160 ppm (d, J ≈ 245 Hz, C-F), δ 120-135 ppm (Ar-C), δ 45-50 ppm (-CH ₂)
FT-IR (cm ⁻¹)	2800-3100 (N-H stretch, amine salt), 1600, 1480 (C=C aromatic stretch), 1250-1280 (C-F stretch), 780-820 (C-Cl stretch)
Mass Spec (ESI ⁺)	m/z 159.0/161.0 [M+H] ⁺ of free base, showing characteristic ~3:1 isotopic pattern for chlorine.

Experimental Protocol: Characterization

- NMR Spectroscopy: Dissolve ~10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher spectrometer.^[8]
- FT-IR Spectroscopy: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.

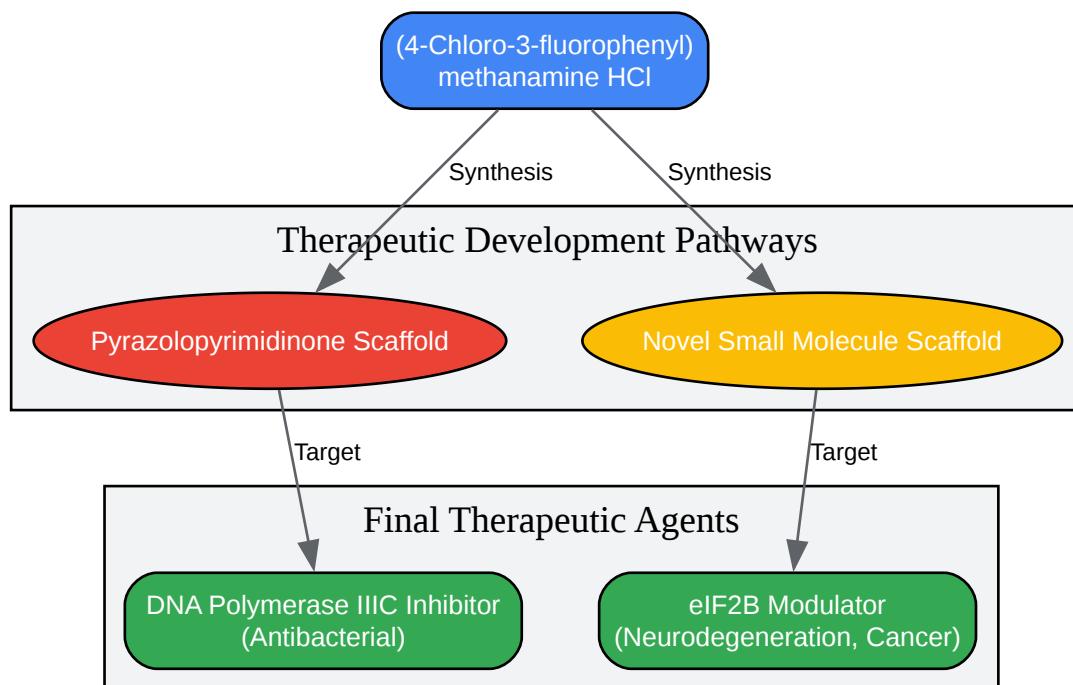
- Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile with 0.1% formic acid. Infuse the sample directly into an ESI-MS system to confirm the mass of the protonated free base.[7][9]

Applications in Drug Discovery

The structural motifs within **(4-Chloro-3-fluorophenyl)methanamine** hydrochloride make it an invaluable precursor for synthesizing targeted therapeutic agents. Its application spans multiple disease areas, primarily due to the favorable properties imparted by the halogen substituents. [10]

Key Therapeutic Targets

- DNA Polymerase IIIC Inhibitors: The compound is a documented starting material for the synthesis of 5-((4-chloro-3-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.[11] This molecule acts as an inhibitor of DNA polymerase IIIC, an essential enzyme for bacterial DNA replication in certain Gram-positive bacteria. Blocking this enzyme leads to bacterial cell death, making it a target for novel antibiotics.[11]
- Integrated Stress Response (ISR) Modulators: This benzylamine is also used to prepare compounds that regulate the eukaryotic initiation factor 2B (eIF2B).[11] The eIF2B is a critical component of the ISR, a cellular pathway implicated in numerous diseases. Modulating this pathway has therapeutic potential for treating neurodegenerative diseases (like Alzheimer's and Parkinson's), certain cancers, and metabolic disorders.[11]



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Caption: Role as a key intermediate in drug development pipelines.

Safety, Handling, and Storage

Proper handling of **(4-Chloro-3-fluorophenyl)methanamine** hydrochloride is essential to ensure laboratory safety. The compound is classified as an irritant.^[5]

GHS Hazard Information

Hazard Code	Statement	GHS Pictogram	Signal Word
H315	Causes skin irritation	GHS07 (Exclamation Mark)	Warning
H319	Causes serious eye irritation	GHS07 (Exclamation Mark)	Warning
H335	May cause respiratory irritation	GHS07 (Exclamation Mark)	Warning

Source:^[5]

Handling and Storage Protocol

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield when handling the material.[[12](#)][[13](#)]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[[13](#)]
- Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it into a sealed container for disposal.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases. The free base form should be stored under an inert atmosphere at 2-8°C.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(4-Chloro-3-fluorophenyl)methanamine hydrochloride is a high-value chemical intermediate with significant utility in the pharmaceutical industry. Its defined chemical properties, established synthetic route, and clear spectroscopic profile make it a reliable building block for researchers. Its demonstrated application in the synthesis of targeted inhibitors for infectious and neurodegenerative diseases underscores its importance and potential in advancing modern medicine. Adherence to rigorous safety and handling protocols is paramount to harnessing its capabilities responsibly.

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- To cite this document: BenchChem. [(4-Chloro-3-fluorophenyl)methanamine hydrochloride properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151710#4-chloro-3-fluorophenyl-methanamine-hydrochloride-properties]

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